molecular formula C21H16N2OS B2784031 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 325977-77-3

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2784031
CAS No.: 325977-77-3
M. Wt: 344.43
InChI Key: LTDMDTOODQKENQ-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring system, a thiazole ring, and a phenyl group with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the construction of the naphthalene core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.

Medicine: Research indicates its possible use in developing therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Industry: Its unique properties make it suitable for applications in material science and as a building block for advanced materials.

Comparison with Similar Compounds

  • N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A structurally related compound with potential biological activity.

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Another thiadiazole derivative with distinct chemical properties.

Uniqueness: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide stands out due to its naphthalene core, which imparts unique chemical and physical properties compared to other thiadiazole derivatives

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-9-11-16(12-10-14)19-13-25-21(22-19)23-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMDTOODQKENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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